2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system, a carboxylic acid group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction forms the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the ester and acetyloxy groups.
1-Naphthalenecarboxylic acid: An isomer with the carboxylic acid group at a different position on the naphthalene ring.
4-Acetyloxy-2-naphthoic acid: A compound with similar functional groups but lacking the pyran ring system.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester is unique due to its complex structure, which includes a naphthalene ring, a pyran ring, and multiple functional groups.
Properties
CAS No. |
52435-87-7 |
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Molecular Formula |
C26H18O7 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
methyl 4-(2-acetyloxy-4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H18O7/c1-14(27)32-26(20-12-6-8-15-7-5-11-18(22(15)20)25(30)33-26)21-13-19(24(29)31-2)23(28)17-10-4-3-9-16(17)21/h3-13,28H,1-2H3 |
InChI Key |
FLIPGGYCYPKIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C2=CC=CC3=C2C(=CC=C3)C(=O)O1)C4=CC(=C(C5=CC=CC=C54)O)C(=O)OC |
Origin of Product |
United States |
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